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molecular formula C12H17NO2 B137647 Ethyl 2-amino-2-phenylbutanoate CAS No. 6480-87-1

Ethyl 2-amino-2-phenylbutanoate

Cat. No. B137647
M. Wt: 207.27 g/mol
InChI Key: JLEZVTIYNCKTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666907B2

Procedure details

The crude product 5 was dissolved in 22 mL of anhydrous THF and 2.64 mL of triethyl amine were added. After stirring for 30 minutes, the mixture was filtered through celite and the solid washed with 100 mL of anhydrous diethyl ether. Concentration of the solvents using a rotary evaporator afforded 2.49 g of 6 as a blue oil (77% yield).
Name
crude product 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH2:9][CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C>C1COCC1>[NH2:2][C:3]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)([CH2:9][CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:0.1|

Inputs

Step One
Name
crude product 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(C(=O)OCC)(CC)C1=CC=CC=C1
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.64 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
WASH
Type
WASH
Details
the solid washed with 100 mL of anhydrous diethyl ether
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(C(=O)OCC)(CC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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